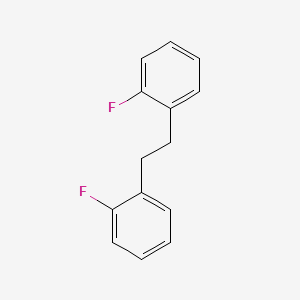

1,2-Bis(2-fluorophenyl)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGNAMWRLBRLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-38-2 | |

| Record name | 1,1'-Ethane-1,2-diylbis(2-fluorobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(2-fluorophenyl)ethane

Introduction: The Strategic Role of Fluorinated Bibenzyls in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4] The strategic placement of this highly electronegative atom can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[2][5] The bibenzyl (1,2-diphenylethane) scaffold, a structural motif present in numerous natural products, serves as a versatile framework for drug design.[6] When combined, the fluorinated phenyl group and the bibenzyl core create molecules like 1,2-Bis(2-fluorophenyl)ethane, a compound of significant interest for its potential applications in developing novel therapeutics and advanced materials.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, moving beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform experimental design. We will explore robust synthetic strategies, detail self-validating characterization protocols, and present a framework for confident and reproducible execution in a research environment.

Part 1: Strategic Synthesis Methodologies

The central challenge in synthesizing this compound lies in the formation of the C(sp³)–C(sp³) bond connecting the two fluorophenyl moieties. While classical methods exist, modern palladium-catalyzed cross-coupling reactions offer superior efficiency, functional group tolerance, and substrate scope.

Primary Recommended Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly reliable and versatile method for forming carbon-carbon bonds.[7] For this target molecule, the most logical approach involves the coupling of a 2-fluorobenzyl halide with a corresponding 2-fluorobenzylboron species. However, a more practical and common variant involves the homocoupling of a 2-fluorobenzyl halide, which can be promoted under specific Suzuki-type conditions. A more controlled synthesis would involve coupling a 2-fluorobenzyl halide with a 2-fluorophenylboronic acid derivative, though this would yield a diarylmethane, not the target bibenzyl.

A highly effective strategy is the coupling of potassium (2-fluorobenzyl)trifluoroborate with 2-fluorobenzyl bromide. The increased stability and ease of handling of potassium organotrifluoroborates make them excellent coupling partners.[8]

Causality of Component Selection:

-

Catalyst: A palladium catalyst is essential. Palladium(0) is the active catalytic species. A common and effective pre-catalyst is PdCl₂(dppf)·CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct). The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base: A base is required to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) is often the base of choice in challenging Suzuki couplings as its solubility and basicity promote high yields and can prevent side reactions.[8]

-

Solvent: A mixed solvent system, typically an organic solvent like tetrahydrofuran (THF) with water, is used. This system helps to dissolve both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluorobenzyl halide.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

Alternative Route: Sonogashira Coupling Followed by Reduction

For situations where the primary starting materials are unavailable or when exploring different synthetic pathways, a two-step sequence involving Sonogashira coupling offers a powerful alternative.

-

Step 1: Sonogashira Coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide.[10][11][12] To build the carbon backbone, 2-fluorophenylacetylene would be coupled with 1-halo-2-fluorobenzene (e.g., 1-iodo-2-fluorobenzene) using a palladium-copper co-catalyst system to form 1,2-bis(2-fluorophenyl)ethyne.[13]

-

Step 2: Catalytic Hydrogenation. The resulting alkyne is then reduced to the desired ethane linker. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. This method is highly efficient and selective for the reduction of the triple bond to a single bond.

This route provides excellent control over the construction of the molecular framework, though it involves an additional synthetic step compared to a direct coupling approach.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary recommended synthetic pathway, from starting materials to the final, characterized product.

Caption: Figure 1: Recommended Synthetic Workflow.

Part 2: Experimental Protocol and Data

The following protocol is a self-validating system, designed for reproducibility and clarity.

Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling

Materials & Equipment:

-

2-Fluorobenzyl bromide (1.0 eq)

-

Potassium (2-fluorobenzyl)trifluoroborate (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

PdCl₂(dppf)·CH₂Cl₂ (0.02 eq, 2 mol%)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water, degassed

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cesium carbonate (3.0 eq) and PdCl₂(dppf)·CH₂Cl₂ (0.02 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add potassium (2-fluorobenzyl)trifluoroborate (1.1 eq) and 2-fluorobenzyl bromide (1.0 eq).

-

Solvent Addition: Add anhydrous THF and degassed deionized water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the mixture to 77°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Anticipated Characterization Data

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

| Parameter | Technique | Anticipated Result |

| Molecular Formula | - | C₁₄H₁₂F₂ |

| Molecular Weight | High-Resolution MS (EI) | Expected [M]⁺: 218.0898; Found: [Value to be determined] |

| Melting Point | Melting Point Apparatus | To be determined experimentally; a sharp range indicates high purity. |

| ¹H NMR | 400 MHz, CDCl₃ | δ ~7.20-6.90 (m, 8H, Ar-H), δ ~2.95 (s, 4H, -CH₂CH₂-) |

| ¹³C NMR | 100 MHz, CDCl₃ | δ ~160 (d, ¹JCF ≈ 245 Hz, C-F), ~131 (d, ³JCF ≈ 4 Hz), ~128 (d, ²JCF ≈ 8 Hz), ~127 (d, ⁴JCF ≈ 16 Hz), ~124 (d, ³JCF ≈ 3 Hz), ~115 (d, ²JCF ≈ 22 Hz), ~31 (t, -CH₂CH₂-) |

| Mass Spectrum | EI-MS (70 eV) | m/z (%): 218 (M⁺), 109 ([M/2]⁺, base peak from benzylic cleavage) |

Note: NMR chemical shifts (δ) are reported in ppm. Coupling constants (J) are in Hz. The notation 'd' denotes a doublet and 't' denotes a triplet, arising from C-F or H-F coupling.[14][15][16] The benzylic protons are expected to appear as a singlet due to magnetic equivalence, though complex coupling with fluorine may introduce minor broadening or multiplet character.

Part 3: The Logic of Spectroscopic Characterization

A multi-faceted characterization approach is crucial for unambiguously confirming the structure and purity of the synthesized compound. Each technique provides a unique and complementary piece of the puzzle, forming a self-validating analytical workflow.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,2-Bis(2-fluorophenyl)ethane: Properties, Reactivity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies for 1,2-bis(2-fluorophenyl)ethane. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, theoretical principles, and established synthetic protocols to offer a robust resource for researchers. The strategic placement of fluorine atoms on the phenyl rings is anticipated to impart unique electronic and conformational properties, making this scaffold an intriguing candidate for applications in medicinal chemistry and materials science. This guide offers detailed experimental procedures for its synthesis and characterization, empowering researchers to further explore its potential.

Introduction: The Significance of Fluorinated Bibenzyl Scaffolds

The bibenzyl (1,2-diphenylethane) framework is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules. The introduction of fluorine atoms onto the aromatic rings can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, lipophilicity, and pKa. The ortho-fluorine substitution in this compound is expected to induce significant conformational and electronic effects due to the high electronegativity and steric demand of the fluorine atoms. These substitutions can lead to restricted rotation around the C-C single bonds, influencing the overall three-dimensional shape of the molecule and its interactions with biological targets. This guide aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and further investigation of this promising, yet under-explored, chemical entity.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes both known identifiers and predicted properties based on computational modeling and comparison with analogous structures.

| Property | Value | Source/Method |

| CAS Number | 349-38-2 | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₂F₂ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Analogy to similar bibenzyls |

| Melting Point | Predicted: < 25 °C | Analogy to similar bibenzyls |

| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | Computational Estimation |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water | General organic compound properties |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. Experimental verification is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (8H): Expected to appear in the range of δ 7.0-7.4 ppm as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The ortho-fluorine substitution will likely cause downfield shifts for adjacent protons.

-

Ethane Bridge Protons (4H): A singlet or a narrow multiplet is expected around δ 2.9-3.1 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (12C): A complex pattern is anticipated between δ 115-165 ppm. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. Carbons ortho and para to the fluorine will show smaller two- and four-bond couplings.

-

Ethane Bridge Carbons (2C): A single peak expected around δ 37-39 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected in the typical range for aryl fluorides, approximately δ -110 to -120 ppm (relative to CFCl₃), likely appearing as a multiplet due to coupling with aromatic protons.

-

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 3000-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C stretching (aromatic) |

| 1250-1150 | C-F stretching |

| 760-740 | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 218.

-

Major Fragmentation Pattern: A prominent peak at m/z = 109, corresponding to the fluorotropylium ion ([C₇H₆F]⁺), formed by benzylic cleavage.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the properties of the aromatic rings and the ethane bridge.

Electrophilic Aromatic Substitution

The fluorine atoms are ortho, para-directing, yet deactivating due to their strong inductive electron-withdrawing effect. Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) are expected to be sluggish and occur primarily at the positions para to the fluorine atoms. The ortho positions are sterically hindered and electronically deactivated.

Nucleophilic Aromatic Substitution

The fluoroaromatic rings are generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions.

Reactions of the Ethane Bridge

The benzylic protons on the ethane bridge are susceptible to radical halogenation under UV light or with radical initiators. Oxidation of the ethane bridge to the corresponding 1,2-dione (benzil) derivative is also a potential transformation.

Proposed Synthetic Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. The following are two plausible and robust methods.

Wurtz-Fittig Coupling of 2-Fluorobenzyl Halide

This classical method involves the reductive coupling of two molecules of a 2-fluorobenzyl halide using an alkali metal, typically sodium.

Diagram of the Wurtz-Fittig Coupling Pathway

A conceptual workflow for the Wurtz-Fittig coupling synthesis.

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, add finely cut sodium metal (2.2 equivalents) to anhydrous diethyl ether in the flask.

-

Initiation: Gently heat the mixture to initiate the reaction.

-

Substrate Addition: Slowly add a solution of 2-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. An exothermic reaction should be observed. Maintain a gentle reflux by controlling the addition rate and external heating.

-

Reaction Completion: After the addition is complete, continue refluxing for an additional 1-2 hours until the sodium metal is consumed.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench with ethanol to destroy any unreacted sodium, followed by the slow addition of water.

-

Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Grignard Reagent Coupling

This method involves the formation of a Grignard reagent from a 2-fluorobenzyl halide, followed by coupling with another molecule of the halide, often catalyzed by a transition metal salt.

Diagram of the Grignard Coupling Pathway

A two-step conceptual workflow for the Grignard coupling synthesis.

Experimental Protocol:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings (1.1 equivalents) in a flame-dried flask under nitrogen.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF. Maintain a gentle reflux.

-

-

Coupling Reaction:

-

In a separate flask, dissolve a catalytic amount of copper(II) chloride or silver bromide in anhydrous THF.

-

Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography as described in the Wurtz-Fittig protocol.

-

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds potential in several areas of chemical research:

-

Medicinal Chemistry: The introduction of fluorine can enhance metabolic stability and modulate the electronic properties of drug candidates. This scaffold could serve as a core for the development of novel therapeutic agents targeting a range of diseases.

-

Conformational Studies: The restricted rotation due to the ortho-fluoro substituents makes this molecule an excellent model for studying the effects of conformational locking on biological activity.

-

Materials Science: Fluorinated organic molecules are of interest for their unique electronic and physical properties. This compound could be a building block for the synthesis of novel polymers, liquid crystals, or organic electronic materials.

Conclusion

This compound represents a valuable, yet underexplored, molecular scaffold. This technical guide provides a foundational understanding of its predicted chemical properties and reactivity, along with detailed, actionable protocols for its synthesis and characterization. It is our hope that this document will stimulate further experimental investigation into this intriguing molecule and unlock its potential in various scientific disciplines. The validation of the predicted properties and the exploration of its reactivity will be crucial next steps for the research community.

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 1,2-Bis(2-fluorophenyl)ethane

For Immediate Release

[Shanghai, China – December 31, 2025] – This technical guide provides a comprehensive analysis of the predicted crystal structure of 1,2-Bis(2-fluorophenyl)ethane, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental crystal structure, this document leverages state-of-the-art computational methodologies to predict its solid-state conformation and packing, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Crystal Structure in Molecular Design

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties. For active pharmaceutical ingredients (APIs) and functional organic materials, understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and mechanical properties. Fluorine, the most electronegative element, is a common substituent in modern pharmaceuticals and materials, where it can modulate properties through specific intermolecular interactions.[1][2] The title compound, this compound, presents an intriguing case study in the conformational flexibility of the ethane linker and the influence of ortho-fluorine substitution on crystal packing.

While experimental determination via single-crystal X-ray diffraction remains the gold standard, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the potential polymorphic landscape of a molecule before or in parallel with experimental efforts.[3][4][5][6][7] This guide outlines a theoretical and comparative approach to understanding the likely crystal structure of this compound.

Conformational Landscape of this compound

The central ethane bond of 1,2-disubstituted ethanes allows for rotational isomerism, leading to different conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation.[8][9] For this compound, the key dihedral angle is that between the two fluorophenyl rings.

The primary conformers to consider are the anti and gauche forms. In the anti conformation, the two fluorophenyl groups are positioned 180° apart, minimizing steric repulsion. In the gauche conformation, the groups are approximately 60° apart. While steric factors would favor the anti conformer, the presence of fluorine introduces complex electrostatic and hyperconjugative effects that can stabilize the gauche form.

Experimental Workflow: Conformational Analysis

A robust computational analysis of the conformational landscape is the foundational step in predicting the crystal structure of a flexible molecule.

Caption: Workflow for determining the low-energy gas-phase conformers of this compound.

Methodology for Crystal Structure Prediction

With the identified low-energy conformers, the next stage is to predict how these molecules will pack in a crystalline solid. Modern CSP methods employ a combination of sophisticated search algorithms and accurate energy calculations.[10][11][12]

3.1. Search Algorithms

The vastness of the potential crystal packing arrangements necessitates efficient search algorithms. Common approaches include:

-

Evolutionary Algorithms: These methods mimic natural selection, where successive generations of crystal structures are "evolved" towards lower lattice energies.[4][11]

-

Simulated Annealing: This technique explores the energy landscape by simulating a slow cooling process, allowing the system to settle into low-energy minima.

-

Random Sampling: This approach generates a large number of random crystal structures, which are then energy-minimized.

3.2. Energy Calculations

The accuracy of CSP is highly dependent on the force fields or quantum mechanical methods used to calculate the lattice energy. For organic molecules, a common and effective approach involves a multi-step process:

-

Force Field-Based Ranking: A computationally inexpensive force field is used to rapidly assess the energies of thousands of potential structures.

-

DFT Refinement: The most promising structures from the initial screening are then subjected to more accurate, but computationally intensive, Density Functional Theory (DFT) calculations, often including corrections for dispersion forces, which are crucial for accurately modeling intermolecular interactions.

Experimental Protocol: Ab Initio Crystal Structure Prediction

The following outlines a typical workflow for the ab initio prediction of a crystal structure for a small organic molecule.

Caption: A generalized workflow for ab initio crystal structure prediction.

Predicted Crystal Structure and Intermolecular Interactions

Based on the principles of molecular packing and the known influence of fluorine in directing intermolecular interactions, we can hypothesize the key features of the crystal structure of this compound.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic | Common for small, relatively symmetric organic molecules. |

| Space Group | P2₁/c | The most common space group for organic molecules. |

| Molecules per unit cell (Z) | 4 | Typical for this space group. |

| Conformation in Crystal | Anti or near-anti | Minimizes steric hindrance, often favored in the solid state. |

The presence of ortho-fluorine atoms is expected to play a significant role in the crystal packing. Key intermolecular interactions are likely to include:

-

C-H···F Interactions: These weak hydrogen bonds are a common feature in the crystal structures of fluorinated organic compounds and can significantly influence the packing arrangement.[13]

-

π-π Stacking: The fluorophenyl rings are likely to engage in offset π-π stacking interactions, a common motif in the crystal structures of aromatic compounds.[13] The electron-withdrawing nature of fluorine can modulate the quadrupole moment of the aromatic ring, influencing the geometry of these interactions.

-

Dipole-Dipole Interactions: The C-F bond is highly polarized, leading to a significant molecular dipole moment. The crystal packing will likely arrange the molecules to optimize these dipole-dipole interactions.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted structure, it is instructive to compare it with the known crystal structures of analogous molecules. For instance, the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione reveals a network of C-H···F contacts and π-π stacking interactions that are crucial for stabilizing the crystal lattice.[13] Although the ethane linker in our target molecule is more flexible than the dione linker, the principles of intermolecular interactions involving fluorophenyl groups are likely to be similar.

Studies on other fluorinated biphenyl compounds also highlight the prevalence of monoclinic crystal systems and space groups like P2₁/c.[14][15] Furthermore, research into the polymorphism of fluorinated organic compounds indicates that the presence of fluorine can lead to a more complex polymorphic landscape.[16][17] This suggests that this compound may also be capable of crystallizing in multiple forms, each with distinct properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted crystal structure of this compound based on established computational methodologies and comparative analysis. The key takeaways for researchers are:

-

The conformational flexibility of the ethane linker is a critical factor, with the anti and gauche conformers being the most likely candidates for crystal packing.

-

The crystal structure is likely to be stabilized by a combination of C-H···F interactions, π-π stacking, and dipole-dipole interactions.

-

The potential for polymorphism should be considered in experimental crystallization studies.

The predictions and analysis presented herein provide a solid theoretical foundation for future experimental work on this compound. The next logical step is the synthesis and single-crystal X-ray diffraction analysis of this compound to validate and refine the computational models. Such experimental data will not only provide a definitive answer to the crystal structure of this specific molecule but will also contribute to a broader understanding of structure-property relationships in fluorinated organic compounds, ultimately aiding in the rational design of new pharmaceuticals and materials.

References

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Crystal structure prediction using ab initio evolutionary techniques: principles and applications. | Semantic Scholar [semanticscholar.org]

- 11. arxiv.org [arxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1,2-Bis(2-fluorophenyl)ethane

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the experimental determination of the melting and boiling points of 1,2-Bis(2-fluorophenyl)ethane. In the absence of established literature values for these physical properties, this document serves as a foundational protocol for researchers to accurately characterize this compound. The methodologies outlined herein are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Introduction: The Significance of Physical Properties

This compound is a symmetrically substituted diarylethane, a structural motif of interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the phenyl rings can significantly influence the molecule's conformational preferences, intermolecular interactions, and, consequently, its physical properties. An accurate determination of the melting and boiling points is a critical first step in the physicochemical characterization of any novel compound. These parameters provide a reliable indication of purity and are essential for subsequent experimental design, including reaction setup, purification, and formulation.[1][2][3]

Predicted vs. Experimental Data: A Note on In Silico Tools

While computational models can predict physical properties, these predictions for novel or complex molecules may not always align with experimental results. Factors such as crystalline packing forces and subtle electronic effects in fluorinated compounds can lead to deviations. Thus, experimental determination remains the gold standard for establishing these values.

Tabulation of Physicochemical Data

The following table is provided as a template for researchers to populate with experimentally determined values. For comparative purposes, data for structurally related compounds could also be included as they become available.

| Property | Experimentally Determined Value | Experimental Conditions |

| Melting Point | To be determined | Ambient Pressure |

| Boiling Point | To be determined | Specify Pressure (e.g., 760 mmHg) |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating by emphasizing precision, calibration, and the observation of physical phenomena.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[1] The presence of impurities will typically depress the melting point and broaden the melting range.[1]

Methodology: Capillary Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

This method is precise, requires a small amount of sample, and is a standard technique in modern organic chemistry laboratories.[3]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and completely dry. If necessary, recrystallize the compound from a suitable solvent and dry it under a high vacuum to remove any residual solvent.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Grind the crystals into a fine powder using a spatula.

-

-

Capillary Tube Packing:

-

Take a capillary melting point tube, open at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

-

To pack the sample into the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.[3]

-

The final packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of the digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-20°C per minute) to get an approximate melting range.[3]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is your approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set a slower heating ramp (1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[3]

-

Carefully observe and record the temperature at the onset of melting (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

-

Repeat the measurement with a fresh sample at the slow heating rate at least two more times to ensure reproducibility.

-

Causality and Trustworthiness:

-

Why a fine powder? A finely ground powder ensures uniform heat distribution throughout the sample.

-

Why a slow heating rate? A slow ramp rate ensures that the thermometer reading accurately reflects the temperature of the sample, allowing for thermal equilibrium to be established between the heating block, the thermometer, and the sample.

-

Self-Validation: The sharpness of the melting range is a strong indicator of purity. A broad range (>2°C) suggests the presence of impurities.[1]

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] It is a characteristic property that is highly dependent on pressure.

Methodology: Micro Boiling Point Determination

This technique is suitable for small quantities of liquid and is a standard method for determining the boiling point of a novel compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a few drops of liquid this compound into a small-diameter test tube (e.g., a Durham tube).

-

-

Apparatus Setup:

-

Take a capillary melting point tube and seal one end using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block). The heat should be applied evenly.

-

-

Measurement:

-

Begin heating the bath slowly (approximately 2-3°C per minute).

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the sample has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

Allow the apparatus to cool significantly and repeat the measurement at least two more times for consistency.

-

Record the atmospheric pressure at the time of the experiment.

-

Causality and Trustworthiness:

-

Why the inverted capillary? The trapped air and subsequent vapor create a closed system where the internal pressure can be observed to equalize with the external pressure.

-

Why record the temperature on cooling? As the liquid cools, its vapor pressure decreases. The point at which the external atmospheric pressure is greater than the vapor pressure is when the liquid is drawn back into the capillary. This provides a more accurate and distinct endpoint than observing the onset of vigorous boiling.

-

Self-Validation: A consistent temperature reading across multiple trials indicates a pure substance. A boiling range, rather than a sharp point, can suggest the presence of impurities.

Visualization of Micro Boiling Point Determination Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and development. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data. By adhering to these methodologies, researchers can establish a foundational physicochemical profile for this compound, enabling further investigation into its properties and potential applications.

References

An In-depth Technical Guide to the Solubility of 1,2-Bis(2-fluorophenyl)ethane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,2-Bis(2-fluorophenyl)ethane in a range of common organic solvents. In the absence of extensive published experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It integrates theoretical principles of solubility with detailed, field-proven experimental protocols. The guide focuses on the structural analysis of this compound, the predictable influence of its fluorine substituents on physicochemical properties, and a step-by-step methodology for generating robust kinetic and thermodynamic solubility data. This approach empowers researchers to systematically characterize this compound and leverage its solubility profile for applications in medicinal chemistry, materials science, and beyond.

Introduction: The Significance of Fluorination and Solubility

This compound is a symmetrically substituted aromatic compound featuring a flexible ethane linker and two ortho-fluorinated phenyl rings. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3] These modifications influence metabolic stability, lipophilicity, membrane permeability, and molecular conformation, all of which are critical parameters in the development of novel therapeutics and functional materials.[4][5]

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. In drug discovery, poor solubility can lead to unreliable results in biological assays, challenging formulation development, and limited bioavailability, ultimately hindering a candidate's progression.[6][7] Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential for tasks ranging from reaction condition optimization and purification to the preparation of stock solutions for screening and formulation for in vivo studies.

This guide addresses the current information gap regarding the solubility of this compound by providing a predictive theoretical framework and a robust experimental playbook for its characterization.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and compare it to its non-fluorinated parent compound, 1,2-diphenylethane (also known as bibenzyl).

Structural Analysis of this compound

The structure of this compound consists of a non-polar hydrocarbon backbone (the ethane linker and the two phenyl rings) and two highly polar carbon-fluorine (C-F) bonds.

-

Non-polar Character: The dominant portion of the molecule is the large, non-polar surface area of the two phenyl rings and the ethane bridge. This suggests a baseline solubility in non-polar and weakly polar organic solvents. The parent compound, 1,2-diphenylethane, is known to be soluble in organic solvents but insoluble in water.[8]

-

Polar Character: Fluorine is the most electronegative element, inducing a significant dipole moment in the C-F bond.[3] The presence of two such bonds introduces polar character to the molecule. However, the symmetrical placement of the fluorine atoms means the net molecular dipole moment may be relatively small, depending on the rotational conformation of the phenyl rings around the ethane linker.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H). The fluorine atoms can act as weak hydrogen bond acceptors.[3] This suggests that solvents capable of hydrogen bonding may not offer a significant solubility advantage over non-hydrogen bonding solvents of similar polarity.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine is expected to modulate the properties of the parent 1,2-diphenylethane scaffold in several key ways:

-

Increased Lipophilicity: A single fluorine-for-hydrogen substitution typically increases a molecule's lipophilicity (LogP).[3] This effect arises from fluorine's ability to reduce the polarizability of the molecule, leading to weaker interactions with water. This suggests that this compound will likely exhibit poor aqueous solubility but good solubility in a range of organic media.

-

Altered Electronic Profile: The strong electron-withdrawing nature of fluorine alters the electron density of the phenyl rings. This can influence π-π stacking interactions, which play a role in both crystal lattice energy (affecting the energy required to dissolve the solid) and interactions with aromatic solvents.

-

Conformational Effects: The presence of ortho-fluorine substituents can create steric hindrance that influences the preferred rotational conformation of the molecule, potentially affecting how it packs in a crystal lattice and how it interacts with solvent molecules.

The logical relationship between molecular features and predicted solubility is outlined below.

Caption: Predicted solubility based on molecular structure.

Experimental Protocol for Solubility Determination

To generate reliable data, it is crucial to employ a standardized and robust experimental methodology. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a solute in a solvent at a given temperature.[9][10] For higher throughput applications, kinetic solubility assays are often used.[6][11]

Selection of Organic Solvents

A diverse set of solvents should be selected to probe the compound's behavior across a range of polarities and functionalities.

| Solvent Class | Example Solvents | Primary Intermolecular Forces |

| Non-Polar | n-Hexane, Cyclohexane | London Dispersion Forces |

| Aromatic | Toluene, Xylenes | Dispersion, π-π Interactions |

| Halogenated | Dichloromethane (DCM), Chloroform | Dispersion, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Dipole-Dipole |

| Esters | Ethyl Acetate | Dipole-Dipole |

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong Dipole-Dipole |

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined caps (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Step-by-Step Procedure:

-

Compound Addition: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Initial Mixing: Cap the vial tightly and vortex for 60 seconds to suspend the solid and break up any aggregates.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached. Causality Note: This extended agitation period is critical to overcome the kinetic barriers of dissolution, ensuring the measurement reflects true thermodynamic equilibrium, not just a rapidly dissolved fraction.

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles. Self-Validation Note: A clear, particle-free supernatant is essential. Visual inspection post-centrifugation validates the effectiveness of this step.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes any fine particulates that could falsely elevate the measured concentration. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the peak area to a standard calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Visualization

Caption: Thermodynamic solubility determination workflow.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear, concise table for easy comparison. This allows for rapid assessment of the compound's solubility profile and informs decisions on suitable solvent systems for various applications.

Quantitative Solubility Data Summary

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Assessment |

| n-Hexane | Non-Polar | 1.88 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | Aromatic | 2.38 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | Halogenated | 9.08 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Tetrahydrofuran (THF) | Ether | 7.52 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetone | Ketone | 21.0 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | Ester | 6.02 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | Alcohol | 24.6 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Methanol | Alcohol | 32.7 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Acetonitrile (ACN) | Polar Aprotic | 36.6 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

Note: The Molecular Weight of this compound (C₁₄H₁₂F₂) is approximately 218.24 g/mol . Qualitative assessments are based on standard pharmaceutical definitions (e.g., Freely Soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly Soluble: 1-10 mg/mL; Insoluble: <0.1 mg/mL).

Interpreting the Results

The data in Table 1 should be analyzed in conjunction with the theoretical principles outlined in Section 2.0.

-

High solubility in hexane and toluene would confirm the significant non-polar character of the molecule.

-

High solubility in DCM, THF, and ethyl acetate would indicate that the molecule's polarity, influenced by the C-F bonds, aligns well with these medium-polarity solvents.

-

Solubility in alcohols (methanol, ethanol) will be informative. If solubility is lower compared to polar aprotic solvents of similar dielectric constant (like ACN), it would support the prediction that the lack of a hydrogen bond donor on the molecule limits its interaction with protic solvents.

-

High solubility in DMSO and DMF is expected for many organic compounds and reflects the strong solvent power of these polar aprotic solvents.

By systematically evaluating the experimental data, a comprehensive and validated solubility profile for this compound can be established, providing critical guidance for its effective use in research and development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Buy 1,2-Dibromo-1,2-diphenylethane (EVT-1486044) | 13440-24-9 [evitachem.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 1,2-Bis(2-fluorophenyl)ethane: Synthesis, Characterization, and Potential Applications

Senior Application Scientist Note: This document serves as a comprehensive technical guide on 1,2-Bis(2-fluorophenyl)ethane (also known as 2,2'-difluorobibenzyl). It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide combines established chemical principles with data from structurally analogous compounds to provide a robust, predictive framework for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to be self-validating and are grounded in authoritative chemical literature.

Compound Identification and Core Properties

This compound is a symmetrically substituted bibenzyl derivative. The introduction of fluorine atoms at the ortho positions of the phenyl rings significantly influences its electronic and conformational properties compared to its non-fluorinated parent, 1,2-diphenylethane.

| Property | Value | Source |

| CAS Number | 349-38-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₂F₂ | --INVALID-LINK-- |

| Molecular Weight | 218.24 g/mol | Calculated |

| Synonyms | 2,2'-Difluorobibenzyl, Benzene, 1,1'-(1,2-ethanediyl)bis[2-fluoro- | N/A |

Strategic Synthesis: A Field-Proven Protocol

The most direct and reliable synthesis of this compound is achieved through the catalytic hydrogenation of its unsaturated precursor, (E)-1,2-Bis(2-fluorophenyl)ethene (also known as (E)-2,2'-difluorostilbene). This method is widely employed for the saturation of carbon-carbon double bonds due to its high efficiency and clean conversion.

Causality in Experimental Design

The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), is crucial. Palladium is highly effective at activating molecular hydrogen and facilitating its addition across the double bond of the stilbene derivative. The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency. An ethanol/ethyl acetate solvent system is selected for its ability to dissolve the starting material while being compatible with the hydrogenation conditions. The reaction is performed under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ is available at the catalyst surface, driving the reaction to completion.

Detailed Experimental Protocol

Reaction: Catalytic Hydrogenation of (E)-1,2-Bis(2-fluorophenyl)ethene

Caption: Proposed workflow for the synthesis of this compound.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add (E)-1,2-Bis(2-fluorophenyl)ethene (1.0 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5 mol %). The use of an inert atmosphere prevents potential ignition of the dry catalyst in the presence of flammable solvents and air.

-

Solvent Addition: Add a 1:1 mixture of ethanol and ethyl acetate to achieve a substrate concentration of approximately 0.1 M.

-

Hydrogenation: Seal the vessel securely. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature (25°C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed (typically 12-18 hours).

-

Work-up: Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Physicochemical & Spectroscopic Characterization

The following data are predicted based on spectroscopic principles and comparison with analogous structures. Experimental verification is required.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data Source |

| Appearance | White to off-white crystalline solid | Based on related bibenzyl compounds. |

| Melting Point | 45 - 50 °C | Lower than 1,2-Bis(4-chlorophenyl)ethane (111°C) due to fluorine's smaller size and different crystal packing forces.[1] |

| Boiling Point | ~290-300 °C at 760 mmHg | Expected to be slightly lower than 1,2-Bis(4-chlorophenyl)ethane (319.2°C).[1] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; Sparingly soluble in hexanes; Insoluble in water. | Typical for non-polar organic compounds. |

Predicted Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.25-7.10 (m, 6H, Ar-H): A complex multiplet arising from the overlapping signals of the aromatic protons. The ortho-fluorine substitution will induce complex splitting patterns.

-

δ ~7.05 (td, J ≈ 7.5, 1.0 Hz, 2H, Ar-H): A triplet of doublets corresponding to the protons para to the fluorine atoms.

-

δ ~2.95 (s, 4H, -CH₂-CH₂-): A singlet for the four equivalent protons of the ethane bridge. The symmetry of the molecule simplifies this signal.

¹³C NMR (125 MHz, CDCl₃):

-

δ ~161.0 (d, ¹JCF ≈ 245 Hz): Carbon directly attached to fluorine (C-F). The large coupling constant is characteristic.[2]

-

δ ~131.5 (d, ³JCF ≈ 4 Hz): Aromatic CH ortho to the ethane bridge.

-

δ ~128.5 (d, ³JCF ≈ 8 Hz): Aromatic CH meta to the fluorine.

-

δ ~127.0 (d, ²JCF ≈ 15 Hz): Quaternary aromatic carbon attached to the ethane bridge.

-

δ ~124.0 (d, ⁴JCF ≈ 3 Hz): Aromatic CH para to the fluorine.

-

δ ~115.5 (d, ²JCF ≈ 22 Hz): Aromatic CH ortho to the fluorine.[2]

-

δ ~31.5 (s): Ethane bridge carbons (-CH₂-CH₂-).

IR Spectroscopy (KBr, cm⁻¹):

-

3070-3020: Aromatic C-H stretching.[3]

-

2950-2850: Aliphatic C-H stretching from the ethane bridge.[3]

-

~1600, 1490, 1450: Aromatic C=C ring stretching vibrations.

-

~1230: Strong C-F stretching, a characteristic band for aryl fluorides.

Mass Spectrometry (EI, 70eV):

-

m/z (relative intensity): 218 (M⁺, ~40%), 109 (C₇H₆F⁺, 100%), 91 (C₇H₇⁺, ~15%). The molecular ion peak (M⁺) is expected at m/z 218. The base peak is predicted to be at m/z 109, corresponding to the stable fluorotropylium or fluorobenzyl cation formed via benzylic cleavage.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2-diphenylethane scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine offers significant advantages for drug development.

The Role of the Bibenzyl Core

The flexible ethane linker allows the two phenyl rings to adopt numerous conformations, enabling them to interact with various biological targets. This scaffold can mimic the presentation of pharmacophores found in natural products and can serve as a non-planar spacer in ligand design.

The Impact of Fluorine Substitution

The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[4] Its introduction can profoundly impact a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at the ortho-position can block sites of potential aromatic hydroxylation, thereby increasing the compound's half-life in vivo.[5]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets. Its high electronegativity can alter the electronic profile of the aromatic ring, potentially enhancing binding to enzyme active sites or receptors.[6]

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

Given these properties, this compound represents a valuable scaffold for developing novel therapeutics, particularly in areas where enhanced metabolic stability and specific electronic interactions are desired, such as in neuroscience or oncology drug discovery.

Caption: Logic diagram illustrating the rationale for using this compound in medicinal chemistry.

References

- 1. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 1,2-Bis(2-fluorophenyl)ethane

Introduction

1,2-Bis(2-fluorophenyl)ethane is a symmetrically substituted diarylethane, a structural motif of interest in medicinal chemistry and materials science. The presence of fluorine atoms on the phenyl rings can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering insights into the underlying mechanisms, practical experimental protocols, and a comparative analysis of the different methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important compound.

Strategic Approaches to the Ethane Bridge Construction

The synthesis of this compound can be broadly categorized into two main strategies: direct formation of the ethane bridge through coupling of C1 precursors, and a two-step approach involving the synthesis of a stilbene intermediate followed by reduction of the double bond. Each strategy encompasses several distinct reaction types, with their own advantages and limitations.

Part 1: Direct Synthesis via Reductive Coupling of 2-Fluorobenzyl Halides

This approach is one of the most direct methods for the synthesis of this compound, involving the coupling of two molecules of a 2-fluorobenzyl halide. The primary driving force for these reactions is a reductive process, typically employing a metal as the reducing agent.

The Wurtz-Fittig Reaction: A Classical Approach

The Wurtz-Fittig reaction is a classic method for the formation of carbon-carbon bonds by coupling alkyl and aryl halides in the presence of sodium metal.[1][2][3] The reaction proceeds via a proposed mechanism involving either radical intermediates or the formation of an organosodium species.[2][3]

Mechanism Insight

The reaction is initiated by the transfer of an electron from sodium metal to the 2-fluorobenzyl halide, leading to the formation of a radical anion which can then lose a halide ion to form a 2-fluorobenzyl radical. Dimerization of two of these radicals yields the desired product. Alternatively, a second electron transfer to the radical can form a highly nucleophilic 2-fluorobenzyl anion (as an organosodium reagent), which then undergoes an SN2 reaction with another molecule of the 2-fluorobenzyl halide.[1]

Causality Behind Experimental Choices

The use of an ethereal solvent like dry diethyl ether or tetrahydrofuran (THF) is crucial to solubilize the reactants and stabilize any organometallic intermediates that may form.[4][5] The reaction must be conducted under strictly anhydrous conditions, as sodium reacts violently with water, and any organosodium intermediates are strong bases that would be quenched by protic solvents.[4][5]

Experimental Protocol: Wurtz-Fittig Coupling

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with small pieces of sodium metal suspended in anhydrous diethyl ether.

-

Reaction Initiation: A solution of 2-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium. An initial vigorous reaction may be observed.

-

Reaction Progression: After the initial reaction subsides, the mixture is refluxed for several hours to ensure complete reaction. Additional sodium metal may be added in portions if the reaction stalls.

-

Work-up: After cooling, the reaction mixture is carefully filtered to remove unreacted sodium and sodium bromide. The filtrate is then washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Nickel-Catalyzed Reductive Coupling

Modern transition-metal catalysis offers milder and more functional group tolerant alternatives to classical methods. Nickel-catalyzed reductive cross-electrophile coupling is a powerful tool for the formation of C(sp3)–C(sp3) bonds.[6][7] This methodology can be adapted for the homocoupling of 2-fluorobenzyl halides.

Mechanism Insight

The catalytic cycle is thought to involve the oxidative addition of the 2-fluorobenzyl halide to a Ni(0) species, forming a Ni(II) intermediate. A second molecule of the halide can then react through a radical-mediated pathway or another oxidative addition, ultimately leading to the formation of the C-C bond and regeneration of the Ni(0) catalyst.[7]

Causality Behind Experimental Choices

A stoichiometric reductant, such as manganese or zinc powder, is required to regenerate the active Ni(0) catalyst throughout the reaction. The choice of ligand is critical for stabilizing the nickel catalyst and modulating its reactivity.[8]

Experimental Protocol: Nickel-Catalyzed Coupling

-

Preparation: In a glovebox, a Schlenk tube is charged with a nickel(II) precatalyst (e.g., NiCl2(dme)), a suitable ligand (e.g., a bipyridine or phosphine ligand), and a reducing agent (e.g., manganese powder).

-

Reagent Addition: Anhydrous N,N-dimethylformamide (DMF) is added, followed by 2-fluorobenzyl chloride.

-

Reaction: The tube is sealed and heated with stirring for 12-24 hours.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography on silica gel.

Zinc-Promoted Reductive Coupling in Aqueous Media

A more environmentally benign approach involves the use of zinc metal in an aqueous medium, often catalyzed by copper salts.[9] This method provides an efficient and simple procedure for the homocoupling of benzylic bromides.[9][10] The presence of a 4-fluoro substituent has been shown to be compatible with this reaction, suggesting feasibility for the 2-fluoro isomer.[9]

Experimental Protocol: Zinc-Promoted Coupling

-

Preparation: A round-bottom flask is charged with 2-fluorobenzyl bromide, zinc dust, and a catalytic amount of copper(I) chloride.

-

Reaction: An aqueous solution of ammonium chloride is added, and the mixture is stirred vigorously at room temperature.

-

Progression: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

| Wurtz-Fittig | Sodium Metal | Dry Ether/THF | Reflux | Inexpensive reagents | Harsh conditions, moisture sensitive, potential side reactions[4] |

| Ni-Catalyzed | Ni(II) precatalyst, Ligand, Mn or Zn | DMF/DMA | 60-100 °C | Milder conditions, better functional group tolerance[6] | More expensive catalysts and ligands, requires inert atmosphere |

| Zn-Promoted | Zinc, CuCl (cat.) | Aqueous NH4Cl | Room Temp. | Environmentally friendly, mild conditions, simple setup[9] | May have lower yields for less reactive halides |

Part 2: Two-Step Synthesis via 2,2'-Difluorostilbene Intermediate

This strategy involves the initial synthesis of 2,2'-difluorostilbene, which is subsequently reduced to the target this compound. This approach offers flexibility as numerous methods are available for the synthesis of stilbenes.

Synthesis of 2,2'-Difluorostilbene

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] For the synthesis of 2,2'-difluorostilbene, this would typically involve the coupling of 2-fluorostyrene with 1-halo-2-fluorobenzene.

Mechanism Insight

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. A subsequent β-hydride elimination releases the stilbene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[11]

Experimental Protocol: Heck Reaction

-

Preparation: A mixture of 1-iodo-2-fluorobenzene, 2-fluorostyrene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.

-

Reaction: The mixture is heated to 80-120 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2,2'-difluorostilbene is then purified.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction, in this case between an organoboron compound and an organohalide.[12] To synthesize 2,2'-difluorostilbene, one could couple a 2-fluorophenylboronic acid with a 2-fluorostyrenyl halide, or vice-versa.

Mechanism Insight

Similar to the Heck reaction, the mechanism involves oxidative addition of the organohalide to Pd(0). This is followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: A flask is charged with the aryl halide (e.g., 1-bromo-2-fluorobenzene), the boronic acid (e.g., (E)-2-(2-fluorophenyl)vinylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate).

-

Solvent and Reaction: A solvent system such as toluene or a mixture of DME and water is added, and the mixture is heated to reflux under a nitrogen atmosphere.

-

Work-up and Purification: Standard aqueous work-up and extraction are performed, followed by purification of the crude product by chromatography or recrystallization.

Reduction of 2,2'-Difluorostilbene

Once the 2,2'-difluorostilbene intermediate is obtained, the final step is the reduction of the central carbon-carbon double bond.

This is a very common and efficient method for the reduction of alkenes. The stilbene derivative is treated with hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices

Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) are highly effective for this transformation. The choice of solvent depends on the solubility of the starting material, with ethanol, methanol, or ethyl acetate being common choices. The reaction is typically carried out at or slightly above atmospheric pressure of hydrogen.

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: 2,2'-Difluorostilbene is dissolved in ethanol in a hydrogenation flask. A catalytic amount of 10% palladium on carbon is added.

-